molecular formula C12H14O3 B15359498 1-(Benzyloxy)pentane-2,4-dione

1-(Benzyloxy)pentane-2,4-dione

Cat. No.: B15359498
M. Wt: 206.24 g/mol
InChI Key: MXQSHDZHEJAGGC-UHFFFAOYSA-N
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Description

1-Phenylmethoxypentane-2,4-dione is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a methoxy group and a pentane-2,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylmethoxypentane-2,4-dione can be synthesized through several synthetic routes. One common method involves the reaction of phenylmethanol with pentane-2,4-dione under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-phenylmethoxypentane-2,4-dione may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylmethoxypentane-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of 1-phenylmethoxypentane-2,4-dione can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Phenylmethoxypentane-2,4-dione has several scientific research applications across different fields:

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.

  • Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a therapeutic agent in drug development.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-phenylmethoxypentane-2,4-dione exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

1-Phenylmethoxypentane-2,4-dione can be compared with other similar compounds, such as:

  • Pentane-2,4-dione: A simpler analog without the phenylmethoxy group.

  • Phenylmethanol: A compound with a phenyl group attached to a hydroxyl group.

  • Other substituted pentane-2,4-diones: Compounds with different substituents on the pentane-2,4-dione backbone.

Uniqueness: 1-Phenylmethoxypentane-2,4-dione stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-phenylmethoxypentane-2,4-dione

InChI

InChI=1S/C12H14O3/c1-10(13)7-12(14)9-15-8-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

MXQSHDZHEJAGGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)COCC1=CC=CC=C1

Origin of Product

United States

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